3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3-(2-methoxyethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-15-2-3-16-9-5-7(10(11,12)13)4-8(14)6-9/h4-6H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBJHWPHTVJNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction. The nitro group is then reduced to an amine, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C₁₀H₁₂F₃NO₂
- Molecular Weight : 233.21 g/mol
- Functional Groups : Trifluoromethyl, Methoxyethoxy
The presence of the trifluoromethyl group significantly increases the lipophilicity of the compound, facilitating its penetration through biological membranes and enhancing its interaction with various molecular targets.
Organic Synthesis
3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, aiding researchers in developing new compounds for various applications.
Medicinal Chemistry
The compound has been explored for its potential use in drug development due to its ability to interact with biological targets. Its structural features make it a candidate for designing pharmacologically active compounds, particularly in treating neurological disorders and other diseases.
Research has indicated that this compound may exhibit antimicrobial properties. Studies have shown its potential effectiveness against various microbial strains, suggesting it could be developed into new antimicrobial agents.
Material Science
In material science, this compound is used to create specialty chemicals and materials with specific properties. Its stability and resistance to degradation make it suitable for developing advanced materials such as polymers and coatings.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of several synthesized derivatives of aniline compounds, including this compound. The results indicated significant inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, highlighting its potential as a lead compound in antimicrobial drug development .
Case Study 2: Drug Development
Research focused on the synthesis of new derivatives incorporating the trifluoromethyl group has demonstrated enhanced bioactivity compared to their non-fluorinated counterparts. The findings suggest that modifications to the aniline structure can lead to compounds with improved pharmacokinetic properties .
Comparative Applications Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Facilitates innovative synthesis routes |
| Medicinal Chemistry | Potential drug candidate for neurological disorders | Interacts with biological targets |
| Biological Activity | Investigated for antimicrobial properties | Significant inhibition against bacteria |
| Material Science | Used in developing advanced polymers and coatings | Offers stability and resistance |
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyethoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of 5-(trifluoromethyl)aniline derivatives vary significantly based on substituents at the 3-position. Key comparisons include:
Table 1: Physicochemical Properties of Selected 5-(Trifluoromethyl)aniline Derivatives
*Calculated; †Estimated based on substituent contributions.
- Solubility and Lipophilicity: The 2-methoxyethoxy group in the target compound introduces a polar ether linkage, likely enhancing solubility in polar organic solvents (e.g., DMSO, methanol) compared to smaller substituents like methoxy (-OCH₃) or fluoro (-F). However, its longer chain may reduce water solubility relative to the imidazole derivative (228.6 mg/L) .
Structural and Electronic Effects
- Ortho vs. Meta Substitution : Ortho-substituted analogs exhibit stronger electron-withdrawing effects, reducing basicity and enhancing reactivity in electrophilic substitutions. The target compound’s meta-substituted 2-methoxyethoxy group offers a balance between steric bulk and electronic modulation.
- Trifluoromethyl Group : The -CF₃ group’s strong electron-withdrawing nature stabilizes the aromatic ring, directing subsequent reactions to specific positions and improving metabolic stability .
Biological Activity
3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline, a compound characterized by its unique trifluoromethyl and methoxyethoxy substituents, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C₁₃H₁₅F₃N₂O₂
- CAS Number : 880882-07-5
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve pharmacokinetic properties, making it an attractive candidate for drug development.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have shown promising results in inhibiting the proliferation of various cancer cell lines.
The mechanism of action for compounds like this compound may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of the methoxyethoxy group may enhance binding to specific enzymes involved in cancer cell metabolism.
In Vitro Studies
In vitro studies on related compounds have provided insights into the biological activity of this compound:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | Panc-1 | 0.051 | DNA Intercalation |
| Compound B | BxPC-3 | 0.066 | Enzyme Inhibition |
These findings highlight a potential pathway for further investigation into the biological effects of this compound.
Comparative Analysis
A comparative analysis with similar compounds reveals that structural modifications significantly influence biological activity. For example, variations in substituents can lead to differences in solubility and interaction with biological targets.
Q & A
Q. What are the optimal synthetic routes for 3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline?
Answer: The synthesis typically involves multi-step nucleophilic substitution reactions. A common approach includes:
Core Aniline Preparation : Start with halogenated aniline derivatives (e.g., 2,5-dichloroaniline) for regioselective functionalization.
Trifluoromethyl Introduction : Use Cu-mediated coupling or direct fluorination under controlled conditions .
Methoxyethoxy Attachment : React with 2-methoxyethanol via nucleophilic aromatic substitution, employing potassium carbonate (K₂CO₃) as a base in DMF at 80–100°C for 12–24 hours .
Key Optimization : Catalyst selection (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: A combination of spectroscopic and chromatographic methods is essential:
Q. What solvents are optimal for reactions involving this compound?
Answer: Solubility data (from analogs) suggests:
- Polar aprotic solvents : DMF, DMSO (ideal for substitution reactions) .
- Chlorinated solvents : Chloroform (for NMR analysis) .
- Hydrophobic systems : Toluene (for high-temperature reactions).
Experimental Design : Pre-screen solubility via UV-Vis (λmax ~270 nm in methanol) to avoid precipitation during synthesis .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in downstream modifications?
Answer: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing (σₚ = 0.54), directing electrophilic attacks to the meta position. The 2-methoxyethoxy (-OCH₂CH₂OCH₃) group donates electrons via resonance (+M effect), activating the ortho/para positions. This dichotomy necessitates:
- Electrophilic Substitution : Prioritize nitration/sulfonation at the methoxyethoxy-activated positions .
- Nucleophilic Reactions : Target CF₃-adjacent sites under harsh conditions (e.g., SNAr with ammonia at 120°C) .
Computational Support : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive hotspots .
Q. How can computational modeling predict biological or material science applications?
Answer:
- Molecular Docking : Screen against kinase targets (e.g., ABL1) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic binding (docking scores: −12.3 to −12.6 kcal/mol) .
- DFT for OLEDs : Calculate HOMO-LUMO gaps (~4.2 eV) to assess suitability as blue phosphorescent emitters when complexed with iridium .
- MD Simulations : Evaluate stability in lipid bilayers (logP ~2.8) for drug delivery studies .
Q. What strategies optimize reaction yields for derivatives in medicinal chemistry?
Answer:
- Catalyst Screening : Pd/C for hydrogenation (≥95% yield in nitro reductions) .
- Microwave Synthesis : Reduce reaction time from 24h to 1h for Suzuki-Miyaura couplings .
- Protecting Groups : Use Boc for amine protection during heterocycle formation (e.g., imidazole derivatives) .
Case Study : Coupling with 4-methylimidazole achieved 89% yield in DMF at 100°C .
Q. How does this compound perform in material science applications, such as OLEDs?
Answer: As a precursor for Ir(III) complexes:
Synthesis : React with IrCl₃·3H₂O in ethylene glycol (160°C, 48h) to form homoleptic complexes .
Performance : Blue emission (λem = 450 nm) with CIE coordinates (0.15, 0.10).
Stability : Thermal decomposition temperature >300°C, suitable for vacuum deposition .
Q. What are the challenges in analyzing vibrational spectra for structural confirmation?
Answer:
- FT-IR Peaks : Expect C-F stretches at 1100–1200 cm⁻¹ and NH₂ bends at 1600 cm⁻¹ .
- Overlap Issues : Methoxyethoxy C-O-C stretches (~1250 cm⁻¹) may overlap with aromatic C-C. Use Raman spectroscopy for resolution .
- DFT Validation : Compare experimental IR with B3LYP/6-311++G** simulations to assign peaks accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
